Axitinib N-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Axitinib N-Glucuronide is a metabolite of the receptor tyrosine kinase inhibitor Axitinib. It is formed via glucuronidation of axitinib by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Characterization

- Metabolism and Enzyme Involvement : Axitinib is primarily metabolized by the cytochrome P450 (CYP) system, specifically by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. Axitinib N-glucuronidation is mainly catalyzed by UDP-glucuronosyltransferase (UGT) UGT1A1, with lesser contributions from UGTs 1A3, 1A9, and 1A4 (Zientek et al., 2016).

Pharmacokinetics and Drug Interactions

- Pharmacokinetic Properties : Axitinib is absorbed rapidly with a short effective plasma half-life. It shows dose-proportional pharmacokinetics within the clinical dose range. The major human plasma metabolites of axitinib, including the N-glucuronide, are considered pharmacologically inactive (Chen et al., 2013).

- Influence of Drug-Metabolizing Enzyme Inducers : The presence of potent inducers of drug-metabolizing enzymes, like rifampin, can significantly reduce axitinib exposure, suggesting that dose adjustments may be necessary for optimal efficacy (Pithavala et al., 2009).

Therapeutic Applications and Clinical Trials

- Antitumor Activity : Axitinib demonstrates significant antitumor activity in various models, including those for renal cell carcinoma and glioblastoma. It operates primarily as a VEGFR tyrosine kinase inhibitor at clinical exposures (Hu-Lowe et al., 2008).

- Efficacy in Metastatic Renal Cell Carcinoma : Axitinib shows clinical activity in patients with metastatic renal cell carcinoma refractory to prior therapies, including VEGF-targeted therapy. It has a manageable safety profile, with toxicities controlled by dose modification or supportive care (Rini et al., 2009).

Mechanisms of Action and Biological Effects

- Antiangiogenic Effects : Axitinib inhibits angiogenesis, an essential process for tumor growth and metastasis. It specifically targets VEGF receptors and is effective in reducing tumor-associated vascularity in various cancer models (Kang et al., 2013).

- Modulation of Immune Response : Axitinib can modulate antitumor immunity by downregulating STAT3 expression and reversing myeloid-derived suppressor cell-mediated tumor-induced immunosuppression. This reveals a unique antitumor mechanism for axitinib and provides valuable insights for clinical applications (Yuan et al., 2014).

Eigenschaften

Produktname |

Axitinib N-Glucuronide |

|---|---|

Molekularformel |

C28H26N4O7S |

Molekulargewicht |

562.6 |

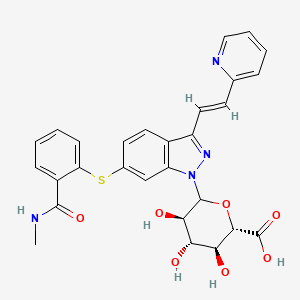

IUPAC-Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-3-[(E)-2-pyridin-2-ylethenyl]indazol-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C28H26N4O7S/c1-29-26(36)18-7-2-3-8-21(18)40-16-10-11-17-19(12-9-15-6-4-5-13-30-15)31-32(20(17)14-16)27-24(35)22(33)23(34)25(39-27)28(37)38/h2-14,22-25,27,33-35H,1H3,(H,29,36)(H,37,38)/b12-9+/t22-,23-,24+,25-,27?/m0/s1 |

InChI-Schlüssel |

YYKQABKSJYLETI-MRLOOFNMSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC5=CC=CC=N5 |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Axitinib N-Glucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-3-carboxy-2-[6-[8-(4,5,6,7-tetrabromobenzimidazol-1-yl)octanoylamino]hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B1192139.png)